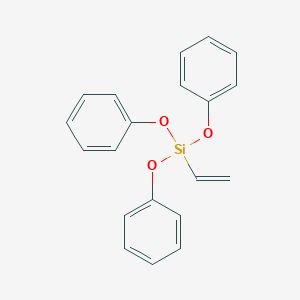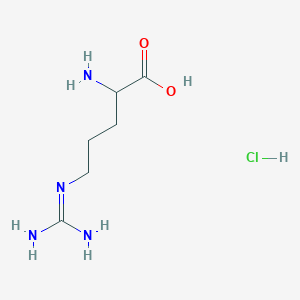
1-Cyclobutene-1,2-dicarboxylic acid
Overview
Description
1-Cyclobutene-1,2-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
As a dicarboxylic acid, it may interact with various enzymes and proteins that have carboxylate-binding sites .
Mode of Action
Given its structure, it may interact with its targets through hydrogen bonding or electrostatic interactions facilitated by its carboxylic acid groups .
Biochemical Pathways
Dicarboxylic acids often play roles in energy metabolism and biosynthetic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclobutene-1,2-dicarboxylic acid are not explicitly stated in the available literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard processes for carboxylic acids .
Result of Action
As a dicarboxylic acid, it may influence pH and ionic balance in cells, potentially affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and ionic strength could influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the ionization state of the carboxylic acid groups, potentially altering its interactions with targets .
Biochemical Analysis
Cellular Effects
The cellular effects of 1-Cyclobutene-1,2-dicarboxylic acid are currently unknown. Given its structure, it could potentially influence cell function by interacting with various cellular components. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies are needed to explore these aspects .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
cyclobutene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGLHXZZGEOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340701 | |
| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16508-05-7 | |
| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobut-1-ene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CBDC ferroelectric?
A: CBDC displays ferroelectricity due to the presence of hydrogen bonds, both intermolecular and intramolecular, within its crystal structure. [, ] These hydrogen bonds contribute to the material's polarizability, leading to a spontaneous electric polarization that can be reversed by an external electric field. [] Density Functional Theory (DFT) calculations reveal that the intermolecular hydrogen bonds play a more significant role in CBDC's ferroelectric polarization than the intramolecular ones. []
Q2: How do researchers identify the specific atomic motions responsible for ferroelectricity in CBDC?
A: Inelastic Neutron Scattering (INS) spectroscopy combined with DFT calculations provides valuable insights into CBDC's vibrational dynamics. [] Researchers identified a large LO-TO (longitudinal optical-transverse optical) splitting of the O-H stretching mode at 2471 cm−1, indicating its significant contribution to ferroelectric polarization. [] This specific vibrational mode is sensitive to long-range Coulomb interactions, a defining characteristic of ferroelectric materials. []
Q3: How does the structure of CBDC influence its ferroelectric properties?
A: The arrangement of hydrogen bonds within the CBDC crystal dictates its ferroelectric behavior. While both intermolecular and intramolecular hydrogen bonds exist, research suggests that the intermolecular hydrogen bonds are more influential in determining the material's overall polarization. [] Understanding the relationship between crystal structure and ferroelectricity is crucial for designing new organic ferroelectric materials with enhanced properties.
Q4: What is the significance of the large polarization observed in CBDC?
A: CBDC exhibits a remarkably high spontaneous polarization, reaching 14.3 μC/cm2. [] This value surpasses that of many other known organic ferroelectrics, highlighting its potential for applications requiring high polarization, such as high-density data storage and energy harvesting.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)



![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)






